N-(5-bromopyridin-2-yl)-2-iodobenzamide
Description
N-(5-bromopyridin-2-yl)-2-iodobenzamide is a halogenated benzamide derivative featuring a pyridine ring substituted with bromine at the 5-position and an ortho-iodinated benzamide moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents.
Properties
Molecular Formula |
C12H8BrIN2O |
|---|---|
Molecular Weight |
403.01 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-iodobenzamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17) |
InChI Key |
HWENOHXSBAXPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE typically involves the reaction of 5-bromo-2-pyridine with 2-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
Industrial production of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and iodine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substituent Variations
N-(5-Chloropyridin-2-yl)-4-iodobenzamide
- Molecular Formula : C₁₂H₈ClIN₂O
- Molecular Weight : 358.56 g/mol
- Key Properties: logP: 4.6992 (high lipophilicity due to iodine) Hydrogen Bonding: 3 acceptors, 1 donor Polar Surface Area: 33.034 Ų .
Comparison : Replacing bromine with chlorine reduces molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) and slightly decreases steric bulk. The para-iodine position in this compound may alter binding interactions compared to the ortho-iodine in the target compound, affecting solubility and target affinity.
N-(5-Bromopyridin-2-yl)-3-fluorobenzamide
- Molecular Formula : C₁₂H₈BrFN₂O
- Molecular Weight : 295.11 g/mol
- Key Properties: Smaller size of fluorine (vs. iodine) reduces logP and enhances electronegativity. Potential for improved metabolic stability due to C-F bond strength .
Comparison : Fluorine substitution eliminates the heavy-atom effect useful in imaging but improves pharmacokinetic properties like oral bioavailability.
Functional Group Modifications
2-Benzamido-N-(5-bromopyridin-2-yl)benzamide
- Molecular Formula : C₁₉H₁₄BrN₃O₂
- Molecular Weight : 396.24 g/mol
- Key Properties: logP: 4.2361 (lower than target compound due to additional polar benzamido group). Hydrogen Bonding: 5 acceptors, 2 donors .
N-(tert-Butyl)-2-iodobenzamide
- Molecular Formula: C₁₁H₁₄INO
- Molecular Weight : 303.14 g/mol
- Key Properties :
Comparison : The absence of a pyridine ring limits applications in metal coordination or nucleic acid targeting but simplifies synthesis.
N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2)
- Application: Used in SPECT imaging for melanoma detection.
- Key Feature: Ortho-iodine position enhances melanin binding. Radiolabeling with iodine-123 enables diagnostic use .
Comparison: The target compound’s bromopyridinyl group may confer distinct selectivity compared to BZA2’s diethylaminoethyl chain, which aids in cellular uptake.
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide
- Molecular Formula : C₁₅H₁₆IN₃OS
- Key Feature : Thiadiazole ring introduces rigid, planar geometry and sulfur-based interactions .
Comparison : The thiadiazole moiety diversifies binding modes compared to the pyridine-benzamide scaffold, suggesting utility in kinase inhibition or antimicrobial activity.
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Halogen Substituents | Key Application |
|---|---|---|---|---|---|
| N-(5-bromopyridin-2-yl)-2-iodobenzamide | C₁₂H₈BrIN₂O | 403.01 (calculated) | ~4.8* | Br (pyridine), I (ortho) | Imaging, Therapeutics |
| N-(5-chloropyridin-2-yl)-4-iodobenzamide | C₁₂H₈ClIN₂O | 358.56 | 4.6992 | Cl (pyridine), I (para) | Drug discovery |
| N-(5-bromopyridin-2-yl)-3-fluorobenzamide | C₁₂H₈BrFN₂O | 295.11 | ~3.5* | Br (pyridine), F (meta) | Metabolic studies |
| N-(tert-butyl)-2-iodobenzamide | C₁₁H₁₄INO | 303.14 | 3.1* | I (ortho) | Chemical synthesis |
| BZA2 | C₁₁H₁₅IN₂O | 318.16 | 2.8 | I (ortho) | Melanoma imaging |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
